

# identifying and removing impurities from technical grade perchloromethyl mercaptan

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## Compound of Interest

Compound Name: Perchloromethyl mercaptan

Cat. No.: B149231

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## Technical Support Center: Perchloromethyl Mercaptan Purification

This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification and removal of impurities from technical grade **perchloromethyl mercaptan** (PMM), also known as trichloromethanesulfenyl chloride.

## Frequently Asked Questions (FAQs)

Q1: What are the common impurities in technical grade **perchloromethyl mercaptan**?

A1: Technical grade **perchloromethyl mercaptan** is typically a yellowish, oily liquid.<sup>[1]</sup> The primary impurities arise from its synthesis, most commonly the iodine-catalyzed reaction of carbon disulfide and chlorine.<sup>[2]</sup> Key impurities include:

- Sulfur Monochloride ( $S_2Cl_2$ ): A common byproduct that is particularly challenging to separate due to its boiling point being very close to that of **perchloromethyl mercaptan**.<sup>[1]</sup>
- Sulfur Dichloride ( $SCl_2$ ): Another sulfur chloride byproduct.<sup>[3]</sup>
- Carbon Tetrachloride ( $CCl_4$ ): Formed as a result of side reactions, especially at higher temperatures.<sup>[1]</sup>
- Unreacted Starting Materials: Such as carbon disulfide ( $CS_2$ ).

- Other Chlorinated Compounds: Including thiophosgene and hexachloroethane.[1]

Q2: How can I identify the impurities in my sample?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for both identifying and quantifying volatile and semi-volatile impurities in **perchloromethyl mercaptan**. [4][5] This technique separates the components of the mixture, and the mass spectrometer provides detailed structural information for identification. Other analytical methods such as Infrared (IR) spectroscopy can also be useful.[6]

Q3: What is the most effective method for purifying technical grade **perchloromethyl mercaptan**?

A3: Fractional distillation under reduced pressure (vacuum distillation) is the most common and effective method for purifying **perchloromethyl mercaptan**. [3] This technique is preferred because the lower pressure reduces the boiling points of the compounds, which helps to prevent thermal decomposition of the desired product. The separation of **perchloromethyl mercaptan** from sulfur monochloride ( $S_2Cl_2$ ) is difficult due to their close boiling points, making an efficient fractionating column essential.[1]

Q4: Why is vacuum distillation recommended over atmospheric distillation?

A4: Vacuum distillation is recommended for several reasons:

- Prevents Decomposition: **Perchloromethyl mercaptan** can decompose at its atmospheric boiling point (approximately 147-148°C).[1] Lowering the pressure reduces the required temperature, minimizing degradation.
- Improved Separation: The relative volatility of the components can change with pressure, sometimes improving the separation efficiency.
- Safety: Operating at lower temperatures enhances the safety of the procedure.

Q5: What are the key safety precautions when handling and purifying **perchloromethyl mercaptan**?

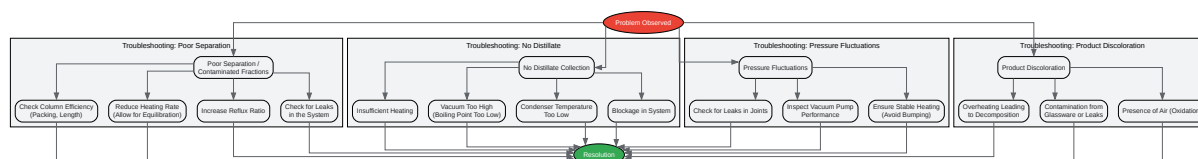
A5: **Perchloromethyl mercaptan** is a toxic and corrosive substance.[7] It is critical to handle it with appropriate safety measures:

- Ventilation: Always work in a well-ventilated fume hood.
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7]
- Avoid Inhalation: **Perchloromethyl mercaptan** vapor is toxic if inhaled.[7]
- Moisture Sensitivity: The compound reacts with water, especially when heated, to produce corrosive and toxic gases like hydrogen chloride.[8] Ensure all glassware is dry.
- Emergency Equipment: An eyewash station and safety shower should be readily accessible.  
[7]

## Troubleshooting Guide

This guide addresses common issues encountered during the fractional vacuum distillation of **perchloromethyl mercaptan**.

### Logical Troubleshooting Workflow



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**Caption:** A troubleshooting guide for common distillation issues.

## Quantitative Data on Purification

The following table presents representative data from the purification of technical grade **perchloromethyl mercaptan** via fractional vacuum distillation. The initial sample is assumed to be of standard technical grade, which can be around 97% pure or less, with the primary impurities being sulfur chlorides and carbon tetrachloride.

Compound	Boiling Point (°C at 760 mmHg)	Boiling Point (°C at 30 mmHg)	Concentration in Technical Grade (Representative %)	Concentration after Fractional Distillation (Representative %)
Sulfur Dichloride (SCl <sub>2</sub> )	59	~ -10	1.0	< 0.1
Carbon Tetrachloride (CCl <sub>4</sub> )	77	~ 10	1.5	< 0.2
Sulfur Monochloride (S <sub>2</sub> Cl <sub>2</sub> )	138	~ 60	2.0	< 0.5
Perchloromethyl Mercaptan (PMM)	147-148	~ 70	95.5	> 99.0

Note: The boiling points at reduced pressure are estimates and can vary. The concentration values are representative examples to illustrate the effectiveness of the purification and are not from a single, specific cited experiment.

## Experimental Protocols

## Identification of Impurities by GC-MS

This protocol outlines the general procedure for analyzing the purity of a **perchloromethyl mercaptan** sample.

- Instrumentation: A gas chromatograph equipped with a mass spectrometer (GC-MS).
- Column: A non-polar capillary column (e.g., DB-5ms or similar) is suitable for separating the components.
- Sample Preparation:
  - Prepare a dilute solution of the **perchloromethyl mercaptan** sample (e.g., 1  $\mu$ L in 1 mL of a suitable solvent like dichloromethane or hexane).
  - Ensure the solvent is of high purity to avoid interference.
- GC-MS Parameters (Typical):
  - Injector Temperature: 250°C
  - Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
  - Carrier Gas: Helium at a constant flow rate.
  - MS Ion Source Temperature: 230°C
  - MS Quadrupole Temperature: 150°C
  - Mass Range: Scan from m/z 35 to 300.
- Data Analysis:
  - Identify the peaks in the total ion chromatogram.
  - Compare the mass spectra of the peaks with a spectral library (e.g., NIST) to confirm the identity of **perchloromethyl mercaptan** and the impurities.

- Quantify the relative amounts of each component by peak area integration.

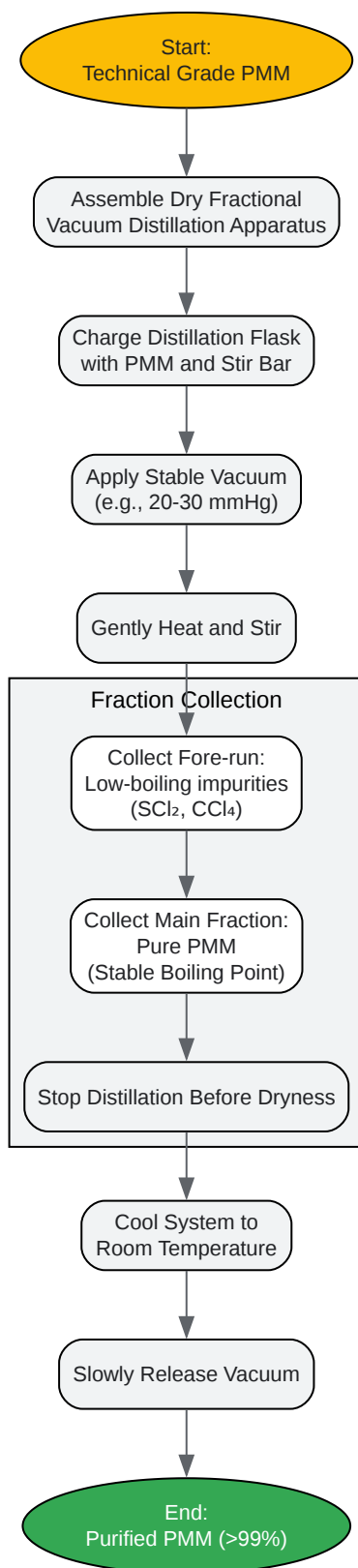
## Purification by Fractional Vacuum Distillation

This protocol describes a laboratory-scale procedure for purifying approximately 100g of technical grade **perchloromethyl mercaptan**.

- Apparatus:
  - Round-bottom flask (250 mL)
  - Vigreux or packed fractionating column (at least 30 cm)
  - Distillation head with a thermometer
  - Condenser
  - Receiving flasks (multiple, e.g., 100 mL)
  - Vacuum adapter and cold trap
  - Vacuum pump
  - Heating mantle and magnetic stirrer
  - Dry glassware
- Procedure:
  - Setup: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed with vacuum grease.
  - Charging the Flask: Add the technical grade **perchloromethyl mercaptan** (approx. 100g) and a magnetic stir bar to the round-bottom flask.
  - Vacuum Application: Slowly and carefully apply vacuum to the system. The pressure should be stable at around 20-30 mmHg.
  - Heating: Begin stirring and gently heat the flask.

- Fraction Collection:
  - Fore-run: Collect the initial, low-boiling fraction, which will primarily contain sulfur dichloride and carbon tetrachloride. The head temperature will be relatively low (e.g., < 50°C at 30 mmHg).
  - Intermediate Fraction: As the temperature rises, there may be an intermediate fraction containing a mixture of components. It is advisable to collect this in a separate flask.
  - Main Fraction: Collect the main fraction of pure **perchloromethyl mercaptan**. The head temperature should remain stable during this collection (approximately 70°C at 30 mmHg).
  - Final Fraction: As the distillation nears completion, the temperature may rise again, indicating the presence of higher-boiling impurities. Stop the distillation before the flask is completely dry.
- Shutdown: Turn off the heating and allow the system to cool completely before slowly releasing the vacuum.
- Analysis: Analyze the main fraction by GC-MS to confirm its purity.

## Purification Workflow Diagram



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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)